molecular formula C8H13N3O2 B13858086 Ethyl 5-amino-1-ethylpyrazole-3-carboxylate

Ethyl 5-amino-1-ethylpyrazole-3-carboxylate

Cat. No.: B13858086
M. Wt: 183.21 g/mol
InChI Key: XXFKTAXKEGTMHD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-ethylpyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl group at the 1-position, an amino group at the 5-position, and an ethyl ester group at the 3-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-ethylpyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The amino group is introduced through a nucleophilic substitution reaction, and the ethyl ester group is formed via esterification. The reaction conditions often include refluxing in ethanol or methanol with an acid catalyst to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-ethylpyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-1-ethylpyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-ethylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-methylpyrazole-3-carboxylate
  • Ethyl 5-amino-1-phenylpyrazole-3-carboxylate
  • Ethyl 5-amino-1-propylpyrazole-3-carboxylate

Uniqueness

Ethyl 5-amino-1-ethylpyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the ethyl group at the 1-position and the amino group at the 5-position allows for unique interactions with biological targets, differentiating it from other similar compounds .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

ethyl 5-amino-1-ethylpyrazole-3-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-3-11-7(9)5-6(10-11)8(12)13-4-2/h5H,3-4,9H2,1-2H3

InChI Key

XXFKTAXKEGTMHD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OCC)N

Origin of Product

United States

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